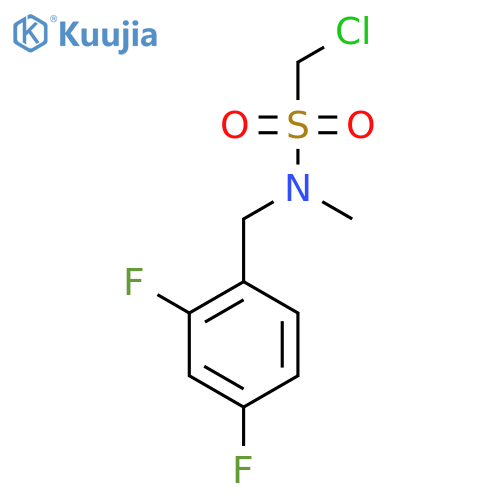

Cas no 1341059-21-9 (1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide)

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- CS-0351805

- AKOS012974928

- 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide

- 1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide

- EN300-1154842

- 1341059-21-9

-

- インチ: 1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)4-9(7)12/h2-4H,5-6H2,1H3

- InChIKey: UTOURINUPGYRBF-UHFFFAOYSA-N

- ほほえんだ: ClCS(N(C)CC1C=CC(=CC=1F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 269.0088838g/mol

- どういたいしつりょう: 269.0088838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154842-0.05g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 0.05g |

$827.0 | 2023-06-09 | ||

| Enamine | EN300-1154842-0.25g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 0.25g |

$906.0 | 2023-06-09 | ||

| Enamine | EN300-1154842-1.0g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 1g |

$986.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422475-1g |

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide |

1341059-21-9 | 98% | 1g |

¥23072.00 | 2024-08-09 | |

| Enamine | EN300-1154842-0.5g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 0.5g |

$946.0 | 2023-06-09 | ||

| Enamine | EN300-1154842-10.0g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 10g |

$4236.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422475-500mg |

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide |

1341059-21-9 | 98% | 500mg |

¥22136.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422475-250mg |

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide |

1341059-21-9 | 98% | 250mg |

¥24462.00 | 2024-08-09 | |

| Enamine | EN300-1154842-0.1g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 0.1g |

$867.0 | 2023-06-09 | ||

| Enamine | EN300-1154842-5.0g |

1-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |

1341059-21-9 | 5g |

$2858.0 | 2023-06-09 |

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamideに関する追加情報

Introduction to 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide (CAS No. 1341059-21-9)

1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide, identified by the CAS number 1341059-21-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a chloro group, a difluorobenzyl moiety, and a methylsulfonamide group, contribute to its unique chemical properties and make it a valuable candidate for further exploration in drug discovery and development.

The chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide structure exhibits a high degree of functional complexity, which is often leveraged in the design of novel bioactive molecules. The 2,4-difluorobenzyl substituent introduces fluorine atoms into the aromatic ring, a modification that is frequently employed to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. In contrast, the methylsulfonamide component provides a polar sulfonamide group that can interact with biological targets such as enzymes and receptors. These structural elements collectively contribute to the compound's potential as an intermediate in synthesizing more complex pharmaceutical agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide with greater precision. Studies utilizing virtual screening techniques have identified this compound as a promising scaffold for developing inhibitors targeting various therapeutic pathways. For instance, its molecular framework suggests potential activity against enzymes involved in inflammation and infectious diseases. The chloro substituent may enhance binding interactions by forming hydrogen bonds or participating in dipole-dipole interactions with protein targets, while the electron-withdrawing nature of the methylsulfonamide group can modulate reactivity and selectivity.

In vitro studies have begun to elucidate the pharmacological profile of 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide. Initial experiments indicate that this compound exhibits moderate potency in inhibiting certain enzymatic pathways associated with metabolic disorders. The presence of fluorine atoms in the 2,4-difluorobenzyl moiety appears to play a crucial role in stabilizing the active conformation of the molecule within the enzyme's active site. Additionally, the sulfonamide group contributes to hydrophilicity, which may improve solubility and bioavailability—critical factors for drug development.

The synthesis of 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include chlorination of a precursor molecule followed by nucleophilic substitution with 2,4-difluorobenzylamine, followed by reaction with methanesulfonyl chloride to introduce the sulfonamide functionality. Advances in green chemistry principles have encouraged researchers to explore catalytic methods and solvent systems that minimize waste and energy consumption during production.

From a regulatory perspective, compounds like 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of comprehensive toxicological assessments, including acute toxicity studies and long-term carcinogenicity evaluations. The unique structural features of this compound necessitate tailored experimental designs to evaluate potential side effects accurately.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The incorporation of fluorine atoms into drug candidates has been shown to improve pharmacokinetic properties such as half-life and tissue distribution. In particular, the 2,4-difluorobenzyl group in 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide exemplifies how fluorine substitution can fine-tune molecular interactions with biological targets. This strategy has been successfully applied in numerous marketed drugs, highlighting its significance in modern drug design.

Future research directions for 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide may include structural modifications aimed at enhancing its therapeutic index. For example, exploring alternative substituents or appending additional functional groups could yield derivatives with improved selectivity or reduced toxicity. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible pharmaceutical breakthroughs.

The growing interest in sulfonamides as pharmacophores continues to drive innovation in this area. The versatility of sulfonamides allows for their integration into diverse molecular architectures, making them invaluable tools for drug discovery. As computational methods evolve and high-throughput screening technologies become more accessible, compounds like 1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide are likely to be evaluated more extensively for their potential applications across multiple therapeutic domains.

1341059-21-9 (1-Chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide) 関連製品

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 2680695-81-0((1r,3s)-3-Hydroxy-3-methyl-1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)

- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)

- 7103-48-2(Estrone THP Ether)

- 2377610-03-0(1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)